Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride is a chemical compound with the molecular formula C11H22ClNO4S It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride typically involves the reaction of 3-methylpiperidine with ethyl bromoacetate in the presence of a base, followed by sulfonylation with a sulfonyl chloride. The reaction conditions often include:
Temperature: Room temperature to reflux conditions.
Solvent: Common solvents include dichloromethane or toluene.
Catalysts: Bases such as triethylamine or pyridine are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptors in the body, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride can be compared to other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring with a nitrogen atom.
Methylpiperidine: A derivative with a methyl group attached to the piperidine ring.
Sulfonylpiperidine: A compound with a sulfonyl group attached to the piperidine ring.
The uniqueness of this compound lies in its combination of the piperidine ring, sulfonyl group, and ester functionality, which imparts specific chemical and biological properties not found in simpler derivatives.
Biological Activity
Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride, a piperidine derivative, has garnered attention in scientific research due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a sulfonyl group, enhancing its biological activity. The synthesis typically involves several key steps:
- Formation of the Piperidine Ring : Synthesized from pyridine derivatives through hydrogenation.
- Sulfonylation : The piperidine derivative is sulfonylated using appropriate agents.
- Esterification : The sulfonylated compound undergoes esterification with ethyl acetate.
- Hydrochloride Formation : Treatment with hydrochloric acid yields the hydrochloride salt.
This synthetic route is crucial for obtaining the compound in a form suitable for biological testing.
This compound interacts with various molecular targets, primarily through the piperidine moiety, which is known to modulate receptor and enzyme activities. The sulfonyl group enhances binding affinity and specificity towards these targets, potentially affecting pathways involved in disease processes.
Anticholinesterase Activity
Research indicates that compounds similar to this compound exhibit anticholinesterase activity, which is significant for treating neurodegenerative diseases like Alzheimer's. A study highlighted that certain piperidine derivatives showed potent inhibition of human butyrylcholinesterase (BChE), suggesting similar potential for this compound .
Comparative Analysis
To understand the unique properties of this compound, it can be compared to other piperidine derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 2-((3-hydroxy-5-methylpiperidin-1-yl))acetate | Hydroxyl group instead of sulfonyl | Moderate activity |
Ethyl 2-((3-methylpiperidin-3-yl))acetate | Lacks sulfonyl group | Lower reactivity |
The presence of the sulfonyl group in this compound likely contributes to enhanced pharmacological properties compared to its analogs.
Case Studies and Research Findings
Properties
Molecular Formula |
C10H20ClNO4S |
---|---|
Molecular Weight |
285.79 g/mol |
IUPAC Name |
ethyl 2-(3-methylpiperidin-3-yl)sulfonylacetate;hydrochloride |
InChI |
InChI=1S/C10H19NO4S.ClH/c1-3-15-9(12)7-16(13,14)10(2)5-4-6-11-8-10;/h11H,3-8H2,1-2H3;1H |
InChI Key |
BAULTNCAVBQQKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1(CCCNC1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.